molecular formula C20H21I2NO6 B062028 Boc-3,5-diiodo-L-thyronine CAS No. 178877-78-6

Boc-3,5-diiodo-L-thyronine

Katalognummer: B062028
CAS-Nummer: 178877-78-6
Molekulargewicht: 625.2 g/mol
InChI-Schlüssel: GITVZOAWZWYUTL-INIZCTEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boc-3,5-diiodo-L-thyronine is a chemically modified derivative of 3,5-diiodo-L-thyronine (T2), a naturally occurring thyroid hormone metabolite. The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the amino group during organic synthesis, enhancing stability and modulating reactivity in synthetic pathways . This compound is primarily utilized as an intermediate in the synthesis of iodothyronines, enabling precise modifications while preserving core structural integrity. Its molecular formula is C₁₅H₁₃I₂NO₄, with a molecular weight of 525.08 g/mol .

T2 itself is recognized for its metabolic effects, including the stimulation of mitochondrial oxidative capacity and lipid oxidation, without inducing thyrotoxicosis—a significant advantage over classical thyroid hormones like T3 (triiodothyronine) and T4 (thyroxine) . The Boc derivative, however, remains understudied in biological systems, with most research focused on its role in synthetic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Boc-3,5-diiodo-L-thyronine typically involves the iodination of L-thyronine followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The iodination process can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate. The reaction conditions often include a solvent like acetic acid and a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions: Boc-3,5-diiodo-L-thyronine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can remove the iodine atoms, leading to deiodinated products.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.

Major Products:

    Oxidation: Higher oxidation state derivatives.

    Reduction: Deiodinated thyronine derivatives.

    Substitution: Functionalized thyronine derivatives with various substituents replacing the iodine atoms.

Wissenschaftliche Forschungsanwendungen

Boc-3,5-diiodo-L-thyronine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other iodinated compounds and as a reagent in organic synthesis.

    Biology: Studied for its effects on metabolic pathways and energy expenditure.

    Medicine: Investigated for potential therapeutic applications in metabolic disorders and thyroid-related diseases.

    Industry: Utilized in the development of diagnostic tools and assays for thyroid function.

Wirkmechanismus

The mechanism of action of Boc-3,5-diiodo-L-thyronine involves its interaction with thyroid hormone receptors and mitochondrial pathways. The compound can modulate energy metabolism by influencing mitochondrial function and oxidative stress. It acts on specific molecular targets, including cytochrome c oxidase, and can affect the transcription of genes involved in metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between Boc-3,5-diiodo-L-thyronine and related iodothyronines:

Compound Iodine Positions Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Biological Role
This compound 3, 5 C₁₅H₁₃I₂NO₄ 525.08 Boc-protected amino group Synthetic intermediate; limited biological data
3,5-diiodo-L-thyronine (T2) 3, 5 C₁₅H₁₁I₂NO₄ 499.07 Free amino, hydroxyl Enhances mitochondrial metabolism, reduces adiposity
3,3',5-triiodo-L-thyronine (T3) 3, 3', 5 C₁₅H₁₂I₃NO₄ 650.97 Free amino, hydroxyl Active thyroid hormone; regulates basal metabolic rate
Thyroxine (T4) 3, 5, 3', 5' C₁₅H₁₁I₄NO₄ 776.87 Free amino, hydroxyl Prohormone; converted to T3 in peripheral tissues

Key Observations :

  • Iodination Status : Boc-T2 and T2 share diiodination at positions 3 and 5, distinguishing them from triiodinated (T3) and tetraiodinated (T4) forms. Fewer iodine atoms reduce receptor binding affinity, explaining T2’s milder thyromimetic effects compared to T3 .

Metabolic and Therapeutic Profiles

This compound

  • Synthesis : Used in multi-step syntheses of iodothyronines. For example, coupling reactions with boronic acids under copper catalysis yield intermediates for further iodination .
  • Metabolism : Likely undergoes deprotection in vivo to release active T2, though kinetics remain uncharacterized.

3,5-diiodo-L-thyronine (T2)

  • Mechanism : Activates mitochondrial uncoupling proteins (e.g., UCP1) and enhances fatty acid oxidation via carnitine palmitoyltransferase (CPT) systems .
  • Therapeutic Potential: Reduces adiposity and hepatic steatosis in high-fat diet (HFD) models without affecting thyroid hormone axis integrity . Improves insulin sensitivity in skeletal muscle by shifting fiber type toward glycolytic phenotypes and reducing intramyocellular lipids (IMCL) .
  • Safety: No thyrotoxicosis observed in rats; however, high doses in mice caused cardiac hypertrophy and suppressed hypothalamic-pituitary-thyroid (HPT) axis activity .

3,3',5-triiodo-L-thyronine (T3)

  • Mechanism : Binds thyroid hormone receptors (TRα/β) with high affinity, driving transcription of metabolic genes .
  • Therapeutic Use : Treats hypothyroidism but risks thyrotoxicosis (e.g., arrhythmias, muscle wasting) .

Thyroxine (T4)

  • Role : Prohormone converted to T3 via deiodinases; longer half-life than T3 but less metabolically active .

Research Findings and Clinical Implications

This compound

  • Its utility lies in enabling scalable production of T2 analogs .

T2 vs. T3/T4

  • Advantages of T2 :
    • Avoids HPT axis suppression at low doses, unlike T3 .
    • In humans, 300 mcg/day T2 increased resting metabolic rate (RMR) by ~4% without altering thyroid hormone levels .

Key Comparative Studies

  • Mitochondrial Effects : T2 enhances complex I, IV, and V activity in skeletal muscle mitochondria, whereas T3 upregulates oxidative phosphorylation more broadly .

Biologische Aktivität

Boc-3,5-diiodo-L-thyronine (Boc-T2) is a synthetic derivative of 3,5-diiodo-L-thyronine (T2), a notable metabolite of thyroid hormones. This compound has garnered attention due to its potential biological activities, particularly in modulating energy metabolism and mitochondrial function. This article reviews the biological activity of Boc-T2, highlighting its mechanisms of action, effects on metabolic pathways, and relevant case studies.

Overview of Thyroid Hormones and Their Metabolites

Thyroid hormones play a crucial role in regulating metabolic processes in the body. The primary thyroid hormones include thyroxine (T4) and triiodothyronine (T3), with T2 being an active metabolite that exhibits distinct biological effects. Research indicates that T2 can influence mitochondrial activity and energy expenditure independently of traditional thyroid hormone receptors (THRs) .

1. Mitochondrial Activity:
Boc-T2 has been shown to enhance mitochondrial respiration and activity. Studies indicate that T2 stimulates oxygen consumption in liver tissues more rapidly than T3, suggesting a unique mechanism of action that may involve direct mitochondrial interactions . The compound's binding affinity to mitochondrial proteins suggests it may modulate mitochondrial bioenergetics directly, leading to increased ATP production and reduced reactive oxygen species (ROS) generation .

2. Energy Metabolism:
Boc-T2 influences energy metabolism by promoting lipid oxidation and thermogenesis. In rodent models, administration of T2 resulted in significant reductions in triglyceride accumulation in hepatocytes and enhanced fatty acid oxidation . The compound appears to stimulate the expression of genes involved in lipid metabolism, thereby facilitating weight management and metabolic health.

Table 1: Summary of Key Findings on this compound

StudyModelKey Findings
Goglia et al. (2015)Hypothyroid RatsBoc-T2 increased mitochondrial respiration rates and reduced H2O2 production; rapid effects observed within 1 hour post-administration .
Frontiers in Endocrinology (2018)Rodent ModelsDemonstrated that Boc-T2 enhances resting metabolic rate (RMR) more quickly than T3; no suppression of hypothalamus-pituitary-thyroid axis noted .
Nature Scientific Reports (2024)Hepatocyte CulturesSignificant reduction in triglyceride levels when treated with Boc-T2; comparable lipid-lowering effects observed with other compounds .

Case Study: Effects on Obesity

A recent study investigated the effects of Boc-T2 on steatotic hepatocytes. The results indicated that treatment with Boc-T2 led to a significant decrease in triglyceride accumulation compared to untreated controls. Specifically, triglyceride levels were reduced by approximately 139% relative to baseline measurements (p ≤ 0.0001). This lipid-lowering effect was attributed to enhanced mitochondrial function and increased fatty acid oxidation rates .

Q & A

Basic Research Questions

Q. What are the recommended synthetic and characterization protocols for Boc-3,5-diiodo-L-thyronine to ensure reproducibility?

  • Methodological Answer : The synthesis of this compound involves introducing the tert-butoxycarbonyl (Boc) protecting group to the amino moiety of 3,5-diiodo-L-thyronine. Critical steps include:

  • Protection : Use Boc anhydride in a basic solvent (e.g., dichloromethane with triethylamine) under inert atmosphere.
  • Purification : Column chromatography or recrystallization to isolate the product, followed by spectroscopic confirmation (¹H/¹³C NMR, FT-IR) to verify the Boc group’s incorporation .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 280 nm (iodine absorption) and mass spectrometry (MS) for molecular weight validation .
  • Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to include detailed experimental steps, spectral data, and supplementary characterization files .

Q. How should this compound be stored to maintain stability during experiments?

  • Methodological Answer :

  • Storage Conditions : Store at -20°C in airtight, light-resistant containers under anhydrous conditions to prevent hydrolysis of the Boc group.
  • Handling : Avoid repeated freeze-thaw cycles; aliquot the compound for single-use portions. Pre-treatment (e.g., sterile filtration) is required for cell culture applications to prevent microbial contamination .

Q. What in vivo models are appropriate for studying this compound’s effects on lipid metabolism?

  • Methodological Answer :

  • High-Fat Diet (HFD) Rat Models : Administer this compound intraperitoneally (typical dose: 25–100 µg/100 g body weight/day) for 4–6 weeks. Monitor hepatic fat accumulation via histopathology (Oil Red O staining) and serum lipid profiles (cholesterol, triglycerides) .
  • Hypothyroid Rat Models : Induce hypothyroidism via propylthiouracil (PTU) treatment, then evaluate mitochondrial fatty acid oxidation rates in liver homogenates using radiolabeled palmitate .

Advanced Research Questions

Q. What mechanistic pathways underlie this compound’s mitochondrial effects in lipid-lowering studies?

  • Methodological Answer :

  • Mitochondrial Respiration Assays : Isolate liver mitochondria from treated rodents and measure oxygen consumption rates (OCR) using Clark-type electrodes. Compare ATP synthesis and proton leak under states 2–4 respiration .
  • Transcriptomics : Perform RNA sequencing on liver tissue to identify upregulated genes (e.g., PPARα, CPT1A) linked to fatty acid oxidation. Validate via qPCR and Western blotting .
  • Inhibition Studies : Use mitochondrial complex inhibitors (e.g., rotenone for Complex I) to pinpoint target pathways .

Q. How can researchers resolve contradictions in this compound’s reported efficacy across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Conduct systematic dose-ranging experiments (e.g., 10–200 µg/100 g body weight) to identify optimal therapeutic windows .
  • Model-Specific Variables : Compare outcomes in HFD vs. genetically obese models (e.g., Zucker rats) to assess context-dependent effects .
  • Meta-Analysis : Aggregate data from independent studies using standardized endpoints (e.g., hepatic triglyceride content) to identify confounding factors .

Q. What advanced analytical techniques validate this compound’s purity and structural integrity?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₅H₁₃I₂NO₄) and detect impurities at <0.1% levels .
  • X-ray Crystallography : Resolve crystal structure to verify stereochemistry and Boc group orientation .
  • Stability Testing : Use accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic susceptibility .

Q. How does this compound compare to other iodothyronines (e.g., T3, T4) in modulating metabolic pathways?

  • Methodological Answer :

  • Receptor Binding Assays : Perform competitive radioligand binding studies using thyroid hormone receptors (TRα/TRβ) to compare affinity .
  • Gene Expression Profiling : Use RT-PCR arrays to quantify differential regulation of TR-responsive genes (e.g., DIO1, UCP1) .
  • In Vivo Cross-Comparison : Administer equimolar doses of Boc-T2, T3, and T4 in HFD rats, then measure metabolic rates via indirect calorimetry .

Q. What strategies mitigate the Boc group’s interference in biological assays?

  • Methodological Answer :

  • Enzymatic Deprotection : Treat this compound with trifluoroacetic acid (TFA) or enzymatic cleavage (e.g., esterases) prior to cell-based assays .
  • Control Experiments : Compare Boc-T2 with unprotected T2 in parallel assays to isolate the Boc group’s impact on solubility and bioavailability .

Eigenschaften

IUPAC Name

(2S)-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21I2NO6/c1-20(2,3)29-19(27)23-16(18(25)26)10-11-8-14(21)17(15(22)9-11)28-13-6-4-12(24)5-7-13/h4-9,16,24H,10H2,1-3H3,(H,23,27)(H,25,26)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITVZOAWZWYUTL-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21I2NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437729
Record name Boc-3,5-diiodo-L-thyronine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

625.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178877-78-6
Record name Boc-3,5-diiodo-L-thyronine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.